molecular formula C17H17N5O2S B2457479 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1903080-03-4

3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2457479
CAS No.: 1903080-03-4
M. Wt: 355.42
InChI Key: UFVGQZSHPPRVBG-UHFFFAOYSA-N
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Description

3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide (: 1903080-03-4) is a synthetic organic compound with a molecular formula of C17H17N5O2S and a molecular weight of 355.4 g/mol . Its structure is characterized by a unique hybrid architecture, incorporating an azetidine ring carboxamide-linked to a thiophene group and a 1,2,3-triazole moiety substituted with a phenoxymethyl group . This specific molecular framework, particularly the 1,2,3-triazole core, is a well-known pharmacophore in medicinal chemistry, often constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to generate compounds for biological screening . The presence of both the triazole and the heteroaromatic thiophene ring makes this compound a valuable intermediate for pharmaceutical research and drug discovery. It is primarily intended for use in the synthesis of novel chemical entities and as a standard in biological assays. Researchers can utilize this chemical to explore structure-activity relationships, particularly in the development of potential therapeutic agents. The compound is supplied with comprehensive analytical data to ensure identity and purity. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[4-(phenoxymethyl)triazol-1-yl]-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-17(18-16-7-4-8-25-16)21-10-14(11-21)22-9-13(19-20-22)12-24-15-5-2-1-3-6-15/h1-9,14H,10-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVGQZSHPPRVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of XO affects the purine catabolism pathway. Under normal conditions, XO catalyzes the last two steps of purine catabolism, which involves the conversion of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting XO, this compound prevents these conversions, leading to a decrease in uric acid production.

Pharmacokinetics

It was noted that the compound displayed favorable drug-like properties This suggests that it may have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability

Result of Action

The primary result of the compound’s action is a reduction in the levels of uric acid in the body. This could potentially be beneficial in conditions such as gout, where there is an overproduction of uric acid.

Biological Activity

The compound 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its design incorporates a triazole ring , which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular structure of the compound includes:

  • A triazole ring that enhances binding affinity to biological targets.
  • A phenoxymethyl group contributing to lipophilicity and membrane permeability.
  • An azetidine ring providing conformational rigidity, which can influence the binding interactions with target biomolecules.

Synthesis

The synthesis typically involves:

  • Formation of the Triazole Ring : Achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Introduction of the Phenoxymethyl Group : Reacting the triazole intermediate with a phenoxymethyl halide in the presence of a base.
  • Finalization of the Azetidine Structure : Incorporating thiophenes and carboxamide functionalities.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant anticancer properties. For instance:

  • Compounds similar to our target compound have shown IC50 values against various cancer cell lines, such as MCF-7 and HCT-116, indicating their potential as lead compounds for cancer therapy .
CompoundCell LineIC50 (µM)Reference
3aMCF-724.74
3bHCT-1164.38

Antimicrobial Activity

The biological activity also extends to antimicrobial effects:

  • The triazole derivatives have been effective against gram-positive bacteria, showcasing MIC values comparable to standard antibacterial agents like Ampicillin .
CompoundTarget BacteriaMIC (µg/mL)Reference
16Gram-positive7.9

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The triazole ring can interact with enzymes through hydrogen bonding and π-π stacking interactions.
  • Receptor Modulation : The phenoxymethyl group may enhance the compound's ability to penetrate cellular membranes, allowing it to interact with intracellular targets.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Alam et al. Study : Investigated triazole derivatives for anticancer activity, noting significant inhibitory effects on breast cancer cell lines compared to standard treatments .
  • Ribeiro et al. Study : Focused on triazole compounds exhibiting low MIC values against various pathogens, indicating their potential as new antibiotic agents .

Q & A

Q. What synthetic routes are most effective for preparing 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide, and how do reaction conditions influence yields?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce the azetidine and thiophene moieties. For example, evidence from analogous triazole-containing compounds shows that solvent choice (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% CuI) critically affect reaction efficiency. In one study, triazole formation under microwave irradiation achieved 85% yield compared to 60% under conventional heating . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typically required to isolate the pure product.

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the azetidine ring (e.g., δ 3.5–4.0 ppm for CH2_2 groups) and triazole protons (δ 7.8–8.2 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+) verify the molecular weight.
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .
  • X-ray crystallography (if applicable): Resolves stereochemistry and confirms spatial arrangement of substituents .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?

Discrepancies in bioactivity (e.g., IC50_{50} values in enzyme assays vs. cellular models) may arise from differences in:

  • Assay conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility or target binding. For example, a study on analogous triazoles showed a 10-fold IC50_{50} shift when tested in PBS vs. Tris buffer .
  • Cellular permeability : Thiophene and azetidine groups may influence logP values, affecting membrane penetration. Use parallel artificial membrane permeability assays (PAMPA) to quantify this .
  • Metabolic stability : Hepatic microsomal assays can identify rapid degradation pathways (e.g., cytochrome P450 oxidation of the phenoxymethyl group) .

Q. How can computational methods guide the optimization of this compound’s target binding affinity?

  • Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., kinases or GPCRs). For example, docking studies on triazole-azetidine hybrids revealed hydrogen bonding between the carboxamide and a conserved lysine residue in the ATP-binding pocket .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) >2 Å suggests poor binding .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity to prioritize derivatives for synthesis .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic (PK) profile in preclinical studies?

  • In vivo PK : Administer intravenously (1 mg/kg) and orally (10 mg/kg) to rodents, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 h. LC-MS/MS quantifies compound levels.
  • Key parameters :
    • AUC0_{0-∞} : Area under the curve reflects bioavailability.
    • t1/2_{1/2} : Half-life >4 h suggests suitability for once-daily dosing.
    • Vd_d : Volume of distribution >1 L/kg indicates tissue penetration .
  • Metabolite ID : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation at the azetidine ring) .

Q. How can researchers address synthetic challenges in scaling up this compound while maintaining purity?

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., triazole dimerization) by precise control of residence time and temperature. A study on diphenyldiazomethane synthesis achieved 90% yield in flow vs. 60% in batch .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using response surface methodology. For example, a 32^2 factorial design identified 60°C and 1.2 eq of alkyne as optimal for triazole formation .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .

Q. What mechanistic insights can be gained from studying this compound’s reactivity in biological systems?

  • Click chemistry in situ : Use bioorthogonal reactions (e.g., strain-promoted azide-alkyne cycloaddition) to track cellular uptake or target engagement .
  • Proteome profiling : Employ activity-based protein profiling (ABPP) with a triazole-functionalized probe to identify off-target interactions .
  • Reactive oxygen species (ROS) assays : Measure ROS generation via DCFH-DA fluorescence to evaluate potential cytotoxicity linked to the thiophene moiety .

Q. How do structural modifications (e.g., substituent variation on the triazole or thiophene) impact physicochemical and biological properties?

  • LogP adjustments : Introducing electron-withdrawing groups (e.g., -CF3_3) on the phenoxymethyl moiety decreases logP by 0.5 units, improving solubility but reducing membrane permeability .
  • Bioisosteric replacement : Replace the azetidine with a pyrrolidine to enhance metabolic stability (e.g., 2-fold increase in t1/2_{1/2} in microsomal assays) .
  • SAR studies : A methyl group at the triazole 4-position improved kinase inhibition (IC50_{50} = 50 nM vs. 200 nM for unsubstituted analog) .

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